molecular formula C7H5BrF2O B7968484 3-Bromo-5-(difluoromethyl)phenol

3-Bromo-5-(difluoromethyl)phenol

Cat. No.: B7968484
M. Wt: 223.01 g/mol
InChI Key: PRBXLXGEJVJJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(difluoromethyl)phenol is an organic compound characterized by the presence of a bromine atom and a difluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)phenol typically involves the bromination of 5-(difluoromethyl)phenol. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-azido-5-(difluoromethyl)phenol or 3-thiocyanato-5-(difluoromethyl)phenol.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: 3-Bromo-5-methylphenol.

Scientific Research Applications

Chemistry: 3-Bromo-5-(difluoromethyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 3-Bromo-5-(difluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

    3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. It may exhibit different reactivity and biological activity.

    3-Chloro-5-(difluoromethyl)phenol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.

    5-(Difluoromethyl)salicylaldehyde: Another compound with a difluoromethyl group, but with an aldehyde functional group instead of a phenol.

Uniqueness: 3-Bromo-5-(difluoromethyl)phenol is unique due to the combination of the bromine atom and the difluoromethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-bromo-5-(difluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBXLXGEJVJJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.